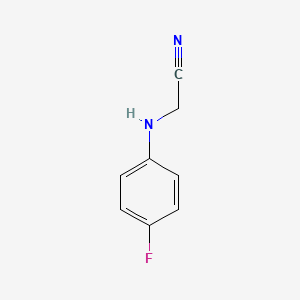

((4-Fluorophenyl)amino)acetonitrile

Description

Significance of Alpha-Aminonitriles as Key Organic Synthons

Alpha-aminonitriles are a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. mdpi.com Their importance in organic synthesis stems from their versatility as synthons, which are molecular fragments used as building blocks for the construction of more complex molecules. uni-mainz.deresearchgate.net

The reactivity of alpha-aminonitriles allows them to participate in a wide array of chemical transformations. uni-mainz.de The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to various heterocyclic systems. evitachem.com The amino group, in turn, can be readily modified or incorporated into larger molecular scaffolds. This dual functionality makes alpha-aminonitriles valuable precursors for the synthesis of a diverse range of organic compounds, including:

Amino acids: Hydrolysis of the nitrile group in alpha-aminonitriles provides a direct route to amino acids, the fundamental building blocks of proteins. mdpi.comresearchgate.net

1,2-Dianimes: Reduction of the nitrile group leads to the formation of 1,2-diamines, which are important ligands in coordination chemistry and key components of some pharmaceuticals. mdpi.com

Heterocyclic compounds: Alpha-aminonitriles are frequently employed in the synthesis of nitrogen-containing heterocycles such as imidazoles and thiadiazoles, which are prevalent in many biologically active molecules. mdpi.comresearchgate.net

The Strecker reaction, first reported in 1850, is a classic and widely used method for the synthesis of alpha-aminonitriles. mdpi.comnih.gov This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine and a cyanide source. researchgate.net More recent research has focused on developing more environmentally friendly and efficient methods for their synthesis, including the use of organocatalysts and non-toxic cyanide sources. researchgate.netnih.govrsc.org

Overview of Fluorine Incorporation in Medicinally Relevant Chemical Structures

The incorporation of fluorine into drug molecules has become a powerful and widely adopted strategy in medicinal chemistry. nih.govnih.gov Although fluorine is the most abundant halogen in the Earth's crust, organically bound fluorine is rare in nature, making fluorinated compounds largely xenobiotic. selvita.com The unique properties of the fluorine atom can profoundly influence the biological and physicochemical properties of a molecule. nih.govtandfonline.com

Key effects of fluorine incorporation include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life and bioavailability. mdpi.com

Lipophilicity: Fluorine is highly electronegative and can alter the lipophilicity (the ability to dissolve in fats and lipids) of a molecule. This can affect its ability to cross cell membranes and its distribution within the body. benthamscience.com

Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target, such as an enzyme or receptor. nih.gov This can result in increased potency.

Conformational Changes: The electrostatic interactions of fluorine with other parts of the molecule can influence its three-dimensional shape, which is often critical for biological activity. acs.org

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, affecting their ionization state at physiological pH. mdpi.com

The strategic placement of fluorine atoms can transform a lead compound with suboptimal properties into a viable drug candidate. nih.govsci-hub.seinformahealthcare.com This has led to a significant number of fluorinated drugs on the market, including some of the top-selling pharmaceuticals. acs.org

Scope of Research on ((4-Fluorophenyl)amino)acetonitrile and its Analogues

The compound ((4-Fluorophenyl)amino)acetonitrile combines the key features of an alpha-aminonitrile with a fluorine-substituted aromatic ring, making it a molecule of considerable interest in medicinal chemistry research. ontosight.ai Research on this compound and its analogues generally falls into several key areas:

Synthesis and Derivatization: The synthesis of ((4-Fluorophenyl)amino)acetonitrile typically involves the reaction of 4-fluoroaniline (B128567) with a source of the cyanomethyl group. ontosight.ai Researchers are continually exploring new and more efficient synthetic routes. Furthermore, the core structure of ((4-Fluorophenyl)amino)acetonitrile serves as a scaffold for the creation of libraries of related compounds with diverse substituents.

Medicinal Chemistry Applications: Derivatives of ((4-Fluorophenyl)amino)acetonitrile are being investigated for a wide range of therapeutic applications. The amino-acetonitrile derivative monepantel (B609222), for example, has been developed as a new anthelmintic drug. nih.gov Other analogues are being explored for their potential as anticancer, antiviral, and antibacterial agents. mdpi.com

Structural Biology and SAR Studies: Understanding the Structure-Activity Relationship (SAR) is crucial for rational drug design. Researchers investigate how changes in the chemical structure of ((4-Fluorophenyl)amino)acetonitrile analogues affect their biological activity. This often involves computational modeling and X-ray crystallography to visualize how these molecules interact with their biological targets.

The presence of the fluorine atom in the para position of the phenyl ring is particularly significant. This substitution can enhance metabolic stability by preventing para-hydroxylation, a common metabolic pathway for aromatic rings. The fluorine atom can also modulate the electronic properties of the entire molecule, influencing its interactions with biological targets.

Interactive Data Table: Properties of ((4-Fluorophenyl)amino)acetonitrile

| Property | Value | Source |

| Molecular Formula | C8H7FN2 | ontosight.ai |

| Molecular Weight | 150.16 g/mol | ontosight.ai |

| Appearance | Solid | |

| Melting Point | 88-90 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoroanilino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYKXKKZGRYBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997850 | |

| Record name | (4-Fluoroanilino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76471-94-8 | |

| Record name | 2-[(4-Fluorophenyl)amino]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76471-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((4-Fluorophenyl)amino)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076471948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluoroanilino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-fluorophenyl)amino]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fluorophenylaminoacetonitriles

Green Chemistry Approaches in Fluorophenylaminoacetonitrile Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of α-aminonitriles, aiming for more sustainable and efficient processes.

Eco-Friendly Protocols for Alpha-Aminonitrile Formation

The development of environmentally benign methods for α-aminonitrile synthesis is a significant area of research. These protocols often focus on the use of non-toxic catalysts, solvent-free conditions, and energy efficiency.

A notable eco-friendly approach involves a one-pot, three-component synthesis of α-aminonitriles from various amines, aldehydes, and trimethylsilyl (B98337) cyanide (TMSCN) using indium powder as a catalyst in water. nih.gov This method is efficient, with reactions proceeding smoothly for a diverse range of substrates, including aromatic and aliphatic aldehydes and amines. nih.gov The use of water as a solvent and the recyclability of the indium catalyst contribute to the green credentials of this process. nih.gov

Another green methodology utilizes EPZG, an FeCl3 supported on clay, as a catalyst for the synthesis of α-aminonitriles. This method allows for the reaction of aldehydes, amines, and trimethylsilyl cyanide under solvent-free conditions at room temperature, resulting in high yields (90-91%) within a short reaction time (18-45 minutes). The catalyst is easily separable and can be reused, making the process economically and environmentally advantageous.

Furthermore, research has explored the use of non-toxic cyanide sources to enhance the safety and sustainability of α-aminonitrile synthesis. rsc.org Methods have been developed that utilize hexacyanoferrate, acetonitrile (B52724), or α-amino acids as cyanide precursors. rsc.org For instance, α-amino acids can be converted to their corresponding nitriles through oxidative decarboxylation, which can then participate in the formation of α-aminonitriles. rsc.org

| Catalyst/Reagent | Reaction Conditions | Key Advantages |

| Indium powder | Water, Room Temperature | Environmentally benign, High yields (79-98%), Broad substrate scope |

| EPZG (FeCl3 on clay) | Solvent-free, Room Temperature | High yields (90-91%), Short reaction times (18-45 min), Reusable catalyst |

| Hexacyanoferrate, Acetonitrile, α-Amino acids | Varies | Use of non-toxic cyanide sources |

Classical and Modern Synthetic Routes to Fluorinated Alpha-Aminonitriles

Traditional and contemporary synthetic methods provide a diverse toolkit for the preparation of fluorinated α-aminonitriles, with the Strecker reaction being a cornerstone of this field.

Strecker Reaction and its Derivatives in Aminonitrile Synthesis

The Strecker synthesis is a well-established and versatile method for preparing α-aminonitriles. masterorganicchemistry.comwikipedia.org The classical approach involves a one-pot, three-component reaction between an aldehyde, an amine, and a cyanide source, typically hydrogen cyanide or an alkali metal cyanide. masterorganicchemistry.comwikipedia.org For the synthesis of ((4-fluorophenyl)amino)acetonitrile, this would involve the reaction of formaldehyde, 4-fluoroaniline (B128567), and a cyanide source.

The reaction mechanism proceeds through the initial formation of an imine from the aldehyde and the amine. masterorganicchemistry.com Subsequent nucleophilic addition of the cyanide ion to the imine generates the α-aminonitrile. masterorganicchemistry.com The reaction is often promoted by acid. organic-chemistry.org

Modern variations of the Strecker reaction have focused on improving efficiency, enantioselectivity, and environmental friendliness. The use of trimethylsilyl cyanide (TMSCN) as a cyanide source is common in these modified procedures. nih.govmdpi.com Various catalysts have been employed to promote the reaction, including indium powder in water, sulfated polyborate, and montmorillonite (B579905) KSF clay. nih.govorganic-chemistry.orgmdpi.com These catalysts often allow for milder reaction conditions and higher yields. nih.govmdpi.com

A high-yielding automated convergent synthesis of radiolabeled amino acids has been developed using a variant of the Strecker reaction with no-carrier-added [11C]cyanide. nih.gov This demonstrates the adaptability of the Strecker methodology for specialized applications. nih.gov

Cyanomethylation of Amines Using Diazoacetonitrile

While less common, the cyanomethylation of amines represents another potential route to α-aminonitriles. This can involve the use of reagents like diazoacetonitrile. However, detailed examples of the direct cyanomethylation of 4-fluoroaniline using diazoacetonitrile to form ((4-fluorophenyl)amino)acetonitrile are not extensively documented in the provided search results. A more general approach to cyanomethylation involves the palladium-catalyzed reaction of aryl halides with isoxazole-4-boronic acid pinacol (B44631) ester, which proceeds through Suzuki coupling, base-induced fragmentation, and deformylation to yield arylacetonitriles. organic-chemistry.org

Condensation Reactions Involving Acetonitrile and Fluorophenyl Moieties

The synthesis of ((4-fluorophenyl)amino)acetonitrile can also be achieved through condensation reactions. One plausible method is the reaction of 4-fluoroaniline with chloroacetonitrile. orgsyn.org In this nucleophilic substitution reaction, the amino group of 4-fluoroaniline attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion and forming the desired product.

Another approach involves the condensation of 4-fluoroaniline with glycolonitrile (B6354644) (hydroxyacetonitrile). This reaction would proceed via the formation of an imine intermediate, followed by the elimination of water.

Derivatization Strategies for Substituted Fluorophenylaminoacetonitriles

The ((4-fluorophenyl)amino)acetonitrile molecule contains several reactive sites that can be targeted for derivatization to create a library of substituted analogues. The amino group, the nitrile group, and the aromatic ring are all amenable to chemical modification.

N-Alkylation and N-Acylation: The secondary amine can be alkylated or acylated to introduce a variety of substituents. For instance, N-acylated α-aminonitriles can be synthesized through a Strecker-derived methodology. acs.org

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, which can then be further derivatized. It can also be reduced to a primary amine. evitachem.com

Aromatic Ring Substitution: The fluorine atom on the phenyl ring can potentially be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions. evitachem.com Electrophilic aromatic substitution on the ring is also a possibility, with the position of substitution directed by the existing amino and fluoro groups.

Cyclization Reactions: The aminonitrile functionality can be a precursor for the synthesis of various heterocyclic compounds. For example, α-aminonitriles are used as starting materials for the synthesis of imidazoles and other nitrogen-containing heterocycles. A facile method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been described, showcasing the utility of aminonitrile derivatives in cyclization reactions. nih.gov

Mechanistic Investigations of Fluorophenylaminoacetonitrile Formation Reactions

The formation of ((4-Fluorophenyl)amino)acetonitrile is most commonly achieved through a variation of the Strecker synthesis, a well-established method for producing α-aminonitriles. This multicomponent reaction involves the condensation of an amine (4-fluoroaniline), an aldehyde (formaldehyde), and a cyanide source (such as hydrogen cyanide or a salt like potassium cyanide). While specific, in-depth mechanistic studies exclusively for ((4-Fluorophenyl)amino)acetonitrile are not extensively detailed in publicly available literature, the mechanism can be confidently inferred from the vast body of research on the general Strecker reaction.

The reaction proceeds in two primary, sequential stages:

Imine Formation: The initial step involves the reaction between 4-fluoroaniline and formaldehyde. The nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is typically followed by a proton transfer and the elimination of a water molecule to form an N-(4-fluorophenyl)methanimine intermediate. The formation of this imine is a reversible equilibrium process. In acidic conditions, protonation of the formaldehyde's carbonyl oxygen enhances its electrophilicity, facilitating the nucleophilic attack by the aniline.

Computational studies on similar Strecker reactions, such as the synthesis of glycine, have been performed to map out the free energy landscape and identify transition states, providing a quantitative description of the reaction kinetics and thermodynamics. These studies support the proposed step-wise mechanism involving imine formation and subsequent cyanide addition. The presence of the electron-withdrawing fluorine atom on the phenyl ring of 4-fluoroaniline is expected to influence the electron density of the amine nitrogen and the resulting imine, which could have subtle effects on the reaction kinetics compared to non

Advanced Characterization Techniques for Fluorophenylaminoacetonitriles

X-ray Crystallographic Analysis for Precise Structural Elucidation

X-ray crystallography stands as the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's architecture.

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for the absolute structure determination of a molecule. By irradiating a single, high-quality crystal with a focused beam of X-rays, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of individual atoms can be mapped out.

For a compound like ((4-Fluorophenyl)amino)acetonitrile, an SCXRD analysis would definitively confirm its covalent framework, distinguishing it from potential isomers such as 2-amino-2-(4-fluorophenyl)acetonitrile. The resulting structural data includes the precise lengths of the C-F, C-N, N-H, C-C, and C≡N bonds, as well as the angles between them, confirming the geometry around the phenyl ring, the amino nitrogen, and the acetonitrile (B52724) group. While a specific crystal structure for the title compound is not publicly available, the table below illustrates the typical parameters obtained from such an analysis.

Table 1: Representative Crystallographic Data Obtained from SCXRD Analysis

| Parameter | Example Data | Description |

|---|---|---|

| Formula | C₈H₇FN₂ | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | e.g., 8.5 | Unit cell dimension. |

| b (Å) | e.g., 10.2 | Unit cell dimension. |

| c (Å) | e.g., 9.1 | Unit cell dimension. |

| β (˚) | e.g., 95.5 | Unit cell angle. |

| Volume (ų) | e.g., 780 | The volume of one unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: The cell parameters and symmetry are hypothetical examples to illustrate typical output.

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged within the crystal lattice. This crystal packing is governed by non-covalent intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and π-π stacking. For ((4-Fluorophenyl)amino)acetonitrile, it is expected that hydrogen bonds would form between the N-H group of one molecule and the nitrogen atom of the cyano group (C≡N) of a neighboring molecule.

The analysis also provides critical details on the molecule's preferred conformation. Key conformational features for ((4-Fluorophenyl)amino)acetonitrile would include the planarity of the fluorophenyl ring and the conformation of the amino group. In related aminobenzonitriles, the amino nitrogen atom often exhibits a pyramidal character and is twisted out of the plane of the phenyl ring. The specific value of this twist angle, along with the out-of-plane displacement of the nitrogen, are crucial conformational parameters determined by SCXRD.

Spectroscopic Characterization of Fluorophenylaminoacetonitriles

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing complementary information to confirm structure and assess purity.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). For ((4-Fluorophenyl)amino)acetonitrile, the spectra would be dominated by vibrations from the fluorophenyl ring, the secondary amine, and the nitrile group.

A comprehensive assignment of the vibrational modes can be achieved by comparing experimental data with theoretical calculations, such as those performed using Density Functional Theory (DFT). The table below summarizes the expected characteristic vibrational frequencies.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in ((4-Fluorophenyl)amino)acetonitrile

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3350 - 3450 | A sharp to broad peak indicating the secondary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the phenyl ring protons. |

| Aliphatic C-H Stretch | 2850 - 2950 | Corresponding to the -CH₂- group. |

| C≡N Stretch | 2240 - 2260 | A sharp, medium-intensity band, characteristic of the nitrile group. |

| Aromatic C=C Stretch | 1500 - 1600 | Multiple bands from the phenyl ring skeleton. |

| N-H Bend | 1550 - 1650 | Bending vibration of the secondary amine. |

| C-N Stretch | 1250 - 1350 | Stretching of the aryl-amine bond. |

| C-F Stretch | 1100 - 1250 | A strong band due to the highly polar carbon-fluorine bond. |

Note: Frequencies are approximate and can be influenced by the molecular environment and physical state.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most important tool for structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.

¹H NMR: The proton NMR spectrum of ((4-Fluorophenyl)amino)acetonitrile would show distinct signals for each type of proton. The aromatic protons would appear as complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen and cyano group would likely appear as a singlet or a doublet depending on coupling with the N-H proton, and the amine proton (N-H) would appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The presence of the fluorine atom would cause the signals for the aromatic carbons to appear as doublets due to C-F coupling, with the magnitude of the coupling constant decreasing with distance from the fluorine atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for ((4-Fluorophenyl)amino)acetonitrile

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Aromatic C-H | 6.8 - 7.2 | m | Complex pattern due to H-H and H-F coupling. |

| -CH₂- | ~4.2 | s or d | Position influenced by adjacent N and CN groups. | |

| N-H | 3.5 - 4.5 | br s | Chemical shift and broadening are solvent-dependent. | |

| ¹³C | Aromatic C-F | ~158 | d | Large one-bond C-F coupling constant (¹JCF). |

| Aromatic C-NH | ~142 | d | Small C-F coupling constant. | |

| Aromatic C-H | 115 - 130 | d | Various C-F coupling constants. | |

| -C≡N | ~118 | s | Characteristic nitrile carbon shift. | |

| -CH₂- | ~35 | s | Aliphatic carbon attached to two electron-withdrawing groups. |

Note: Chemical shifts are predicted based on related structures and are highly dependent on the solvent used (e.g., CDCl₃, DMSO-d₆). Multiplicity: s=singlet, d=doublet, m=multiplet, br s=broad singlet.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or five decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition, distinguishing it from other formulas with the same nominal mass. For ((4-Fluorophenyl)amino)acetonitrile (C₈H₇FN₂), HRMS would be used to confirm its exact mass.

Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are often coupled with mass spectrometry (GC-MS, HPLC-MS). These hyphenated techniques separate the analyte from impurities before it enters the mass spectrometer, allowing for simultaneous purity assessment and structural confirmation of the main

Solid-State Characterization and Intermolecular Interactions

Molecular Overlay Plots for Conformational Comparisons:These plots are used to compare the three-dimensional structures of molecules, highlighting similarities and differences in their conformations. This is particularly useful for understanding how molecular geometry can influence physical and chemical properties. The scientific literature does not contain any studies that present molecular overlay plots for ((4-Fluorophenyl)amino)acetonitrile to compare its potential conformers or its structure with related molecules.

While information on similarly named but structurally distinct compounds, such as 2-(4-fluorophenyl)acetonitrile and 2-(4-aminophenyl)acetonitrile, is available, these data are not applicable to the specific molecular structure of ((4-Fluorophenyl)amino)acetonitrile. The unique placement of the amino group directly attached to the acetonitrile moiety in the target compound results in a distinct electronic and structural profile that cannot be inferred from its isomers or other derivatives.

Consequently, the detailed research findings and data tables requested for the specified sections of the article cannot be generated. The absence of crystallographic studies and further computational analyses in the public domain prevents a scientifically accurate and detailed discussion on the advanced characterization of ((4-Fluorophenyl)amino)acetonitrile.

Based on a thorough review of available scientific literature, it has not been possible to locate specific computational and theoretical investigation data for the compound ((4-Fluorophenyl)amino)acetonitrile that aligns with the detailed outline requested. The search for dedicated studies on its geometry optimization, vibrational frequencies, frontier molecular orbitals, natural bond orbitals, and molecular electrostatic potential did not yield specific results for this particular molecule.

Therefore, the generation of a detailed and scientifically accurate article strictly adhering to the provided outline for ((4-Fluorophenyl)amino)acetonitrile is not feasible at this time due to the absence of the necessary source data in the public domain.

Computational and Theoretical Investigations of 4 Fluorophenyl Amino Acetonitrile

Electronic Structure and Molecular Orbital Analysis

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ) and Chemical Potential (μ) describe the tendency of a molecule to attract electrons. The chemical potential is the negative of electronegativity.

The Global Electrophilicity Index (ω) quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment. nih.gov It is a valuable descriptor for predicting the electrophilic character of a molecule. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

In a theoretical study on the related compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine these global reactivity descriptors. researchgate.net The calculated energies for the HOMO and LUMO were -6.657 eV and -0.767 eV, respectively. These values are crucial for calculating the other reactivity parameters. researchgate.net

Table 1: Calculated Global Reactivity Descriptors for a Related Aminonitrile

| Descriptor | Value | Unit |

|---|---|---|

| HOMO Energy (EHOMO) | -6.657 | eV |

| LUMO Energy (ELUMO) | -0.767 | eV |

| Energy Gap (ΔE) | 5.890 | eV |

| Ionization Potential (I) | 6.657 | eV |

| Electron Affinity (A) | 0.767 | eV |

| Electronegativity (χ) | 3.712 | eV |

| Chemical Potential (µ) | -3.712 | eV |

| Chemical Hardness (η) | 2.945 | eV |

| Global Electrophilicity Index (ω) | 2.339 | eV |

| Global Softness (S) | 0.339 | eV-1 |

Data sourced from a computational study on 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile. researchgate.net

Beyond these global descriptors, local reactivity descriptors like Fukui functions and the Molecular Electrostatic Potential (MESP) surface are used to identify specific reactive sites within the molecule. researchgate.netfrontiersin.org The MESP map visually represents the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. For aminonitrile compounds, the MESP surface helps in predicting how different parts of the molecule would interact with other reagents. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn governs its physical properties and biological activity. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. researchgate.netwayne.edu By exploring the PES, chemists can identify stable conformers (local minima) and the energy barriers (transition states) that separate them.

For a molecule like ((4-Fluorophenyl)amino)acetonitrile, with several rotatable bonds—specifically the C-N bond of the amino group and the C-C bond connecting the phenyl ring to the chiral center—multiple conformations are possible. Computational methods, particularly DFT, are employed to perform a systematic scan of the PES by rotating these key dihedral angles and calculating the energy at each step. researchgate.net

The results of such an analysis reveal the most stable or low-energy conformations. For instance, in related aminobenzonitriles, the rotation around the N-phenyl bond is a critical factor in determining the electronic state of the molecule. goettingen-research-online.de The geometry is typically optimized at a chosen level of theory, and the resulting structures represent the equilibrium states on the PES. wayne.edu While specific PES mapping data for ((4-Fluorophenyl)amino)acetonitrile is not detailed in the provided search results, the methodology involves optimizing the molecular structure to find the ground state geometry. researchgate.net This process is foundational before calculating other properties like vibrational frequencies or NMR shifts.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry is a highly effective tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. chemrxiv.orgfrontiersin.org

Infrared (IR) Frequencies: Theoretical vibrational analysis is commonly performed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net The calculation provides harmonic vibrational frequencies that correspond to the fundamental modes of vibration. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. The assignment of vibrational modes is aided by visualizing the atomic motions for each frequency and by considering the Potential Energy Distribution (PED). researchgate.net

For the related compound 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, a detailed comparison between experimental and calculated FT-IR spectra was conducted. researchgate.net Key vibrational modes include the N-H stretching, C≡N stretching of the nitrile group, and various C-C and C-H vibrations of the aromatic rings.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm-1) for a Related Aminonitrile

| Experimental (FT-IR) researchgate.net | Calculated (DFT) researchgate.net | Assignment researchgate.net |

|---|---|---|

| 3331 | 3376 | N-H stretching |

| 3063 | 3080-3064 | Aromatic C-H stretching |

| 2236 | 2261 | C≡N stretching |

| 1605 | 1612 | Aromatic C=C stretching |

| 1505 | 1512 | Aromatic C=C stretching |

| 1233 | 1236 | C-F stretching |

Data sourced from a computational study on 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating nuclear magnetic shielding tensors. researchgate.netgithub.io The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, usually Tetramethylsilane (TMS), which is also calculated at the same level of theory. researchgate.net

A study on 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile reported a good correlation between the experimental and the GIAO-calculated ¹H NMR chemical shifts. researchgate.net This agreement helps to confirm the molecular structure and the assignment of specific proton signals.

Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Related Aminonitrile

| Proton | Experimental researchgate.net | Calculated (GIAO) researchgate.net |

|---|---|---|

| N-H | 2.62 | 2.51 |

| C-H (methine) | 5.09 | 5.02 |

| Aromatic H's | 7.02-7.46 | 6.94-7.40 |

Data sourced from a computational study on 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile. researchgate.net

Computational Studies on Non-Covalent Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex network of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. goettingen-research-online.de Computational methods are invaluable for analyzing and understanding these interactions, which dictate the final crystal structure and its physical properties.

X-ray crystallography provides the definitive experimental structure, and computational studies can complement this by quantifying the energies of the interactions responsible for the observed packing. mdpi.comresearchgate.net In a study of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, single-crystal X-ray diffraction analysis revealed that the compound crystallizes in the orthorhombic space group Pbca. researchgate.net

Biological Activity and Mechanistic Insights of Fluorophenylaminoacetonitrile Derivatives

Molecular Docking and Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of ligands to their protein targets.

Extensive literature searches did not yield specific studies on the molecular docking or binding interactions of ((4-Fluorophenyl)amino)acetonitrile or its direct derivatives with Indoleamine 2,3-Dioxygenase (IDO) or Hepatitis C Virus (HCV) NS5B Polymerase.

While research exists on various other chemical entities as inhibitors for these enzymes, such as phytochemicals, terpenes, and guanosine (B1672433) derivatives for HCV NS5B polymerase, and 4-amino-1,2,3-triazole and 1-methyl-tryptophan derivatives for IDO1, no data was found pertaining to the specific interaction of fluorophenylaminoacetonitrile derivatives with these enzymes. nih.govnih.govresearchgate.netresearchgate.netnih.govcambridge.orgnih.govembrapa.brnih.govnih.govresearchgate.netnih.govnih.govnih.govnih.gov

Similarly, a comprehensive search of scientific literature did not reveal any specific studies detailing the molecular docking or ligand-receptor interactions of ((4-Fluorophenyl)amino)acetonitrile or its derivatives with the Serotonin Transporter (SERT) or Formyl Peptide Receptor 2 (FPR2).

Although there is a body of research on the interaction of other ligands with these receptors, including natural compounds and various synthetic molecules with SERT and a wide array of peptides and small molecules with FPR2, specific data for fluorophenylaminoacetonitrile derivatives is not available in the reviewed literature. unimelb.edu.au

Due to the absence of specific molecular docking studies for ((4-Fluorophenyl)amino)acetonitrile derivatives with the aforementioned enzymes and receptors in the conducted searches, there is no information available to identify their key binding sites or propose specific binding modes.

Anthelmintic Potential of Amino-Acetonitrile Derivatives

Amino-acetonitrile derivatives (AADs) have emerged as a significant class of synthetic anthelmintics. One of the most prominent compounds in this class is monepantel (B609222).

Amino-acetonitrile derivatives have demonstrated high anthelmintic activity against various parasitic nematode species. Notably, monepantel has shown significant efficacy against important gastrointestinal nematodes in sheep, including Haemonchus contortus and Trichostrongylus colubriformis. Studies have confirmed its effectiveness against both larval and adult stages of these parasites.

The efficacy of monepantel has been documented in numerous studies. For instance, a dose of 2.5 mg/kg was found to be highly effective against a range of gastrointestinal nematodes in sheep.

Efficacy of Monepantel against Various Nematode Species in Sheep

| Nematode Species | Efficacy (%) | Reference |

|---|---|---|

| Haemonchus contortus | >99.7 | |

| Trichostrongylus colubriformis | >99.7 | |

| Teladorsagia (Ostertagia) circumcincta | >99.7 | |

| Cooperia curticei | >99.7 | |

| Nematodirus spathiger | >99.7 |

A crucial aspect of amino-acetonitrile derivatives is their effectiveness against nematode strains that have developed resistance to other major classes of anthelmintics, such as benzimidazoles, levamisole, and macrocyclic lactones. Monepantel has demonstrated high efficacy against multi-drug resistant isolates of Haemonchus contortus.

In one study, monepantel showed 100% efficacy against a multi-resistant strain of H. contortus. Another study confirmed its effectiveness against isolates resistant to benzimidazoles and levamisole. However, it is important to note that cases of resistance to monepantel in Trichostrongylus colubriformis and Haemonchus contortus have also been reported, highlighting the ongoing challenge of anthelmintic resistance.

Efficacy of Monepantel against Drug-Resistant Nematode Strains

| Nematode Strain | Anthelmintic Resistance | Monepantel Efficacy (%) | Reference |

|---|---|---|---|

| Haemonchus contortus (Multi-resistant) | Benzimidazoles, Levamisole, Macrocyclic Lactones | 100 | |

| Haemonchus contortus (Resistant) | Benzimidazoles | >98 | |

| Trichostrongylus colubriformis (Resistant) | Benzimidazoles, Levamisole | >98 | |

| Trichostrongylus colubriformis (Resistant) | Monepantel | Ineffective | |

| Haemonchus contortus (Resistant) | Monepantel | Reduced |

Research into Anticancer and Antiviral Activities of Related Compounds

The structural motif of fluorophenylaminoacetonitrile has also been explored for its potential in oncology and virology.

Anticancer Activity:

Certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group is often crucial for this activity. For instance, studies have revealed that some analogues can induce apoptosis (programmed cell death) in cancer cells. The mechanism of action is multifaceted and can involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

Antiviral Activity:

The investigation of fluorophenylaminoacetonitrile analogues has extended to their potential as antiviral agents. While this area is less explored than their anthelmintic and anticancer properties, preliminary studies have shown promise. The mechanism of antiviral action is still under investigation but may involve the inhibition of viral entry into host cells or the disruption of viral replication processes.

Investigation of Anti-inflammatory and Antioxidant Activities of Analogues

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Analogues of ((4-Fluorophenyl)amino)acetonitrile have been investigated for their potential to mitigate these processes.

Anti-inflammatory Activity:

Several derivatives have exhibited anti-inflammatory properties in preclinical models. The proposed mechanism often involves the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). The fluorine substitution can enhance the potency and metabolic stability of these compounds.

Antioxidant Activity:

Enzyme Inhibition Studies of Fluorinated Aminonitrile Derivatives (e.g., Lysine-Specific Demethylase 1)

A significant area of research has focused on the ability of fluorinated aminonitrile derivatives to inhibit specific enzymes, with Lysine-Specific Demethylase 1 (LSD1) being a prominent target. LSD1 is an enzyme that plays a crucial role in gene regulation and is often overexpressed in various cancers, making it an attractive target for anticancer drug development.

Derivatives of ((4-fluorophenyl)amino)acetonitrile have been designed and synthesized as potent and selective LSD1 inhibitors. The aminonitrile scaffold can interact with the active site of the enzyme, while the fluorophenyl group can form specific interactions that enhance binding affinity and inhibitory activity. The inhibition of LSD1 by these compounds can lead to the reactivation of tumor suppressor genes and the suppression of cancer cell growth.

Structure-Activity Relationship (SAR) Studies for Fluorophenylaminoacetonitrile Analogues

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Influence of Fluorine Substitution on Biological Activity and Binding Affinity

The position and number of fluorine substitutions on the phenyl ring have a profound impact on the biological activity of these compounds. A fluorine atom at the 4-position of the phenyl ring is a common feature in many active analogues. This substitution can influence several key properties:

Electronic Effects: Fluorine is a highly electronegative atom, which can alter the electron distribution in the molecule, affecting its binding to biological targets.

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic attack at that position, leading to increased metabolic stability and a longer duration of action.

Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.

Impact of Other Structural Modifications on Pharmacological Profiles

Besides fluorine substitution, other structural modifications have been extensively studied to optimize the pharmacological profiles of fluorophenylaminoacetonitrile analogues. These modifications include:

The Acetonitrile (B52724) Group: This group is often essential for the biological activity, particularly in the context of enzyme inhibition. Modifications or replacements of the nitrile group can significantly alter the compound's potency and mechanism of action.

The Amino Linker: The nature of the amino group and the linker connecting it to the phenyl ring can influence the compound's flexibility and ability to adopt the optimal conformation for binding to its target.

Other Substituents on the Phenyl Ring: The introduction of other substituents on the phenyl ring can be used to fine-tune the compound's physicochemical properties, such as solubility and lipophilicity, and to explore additional binding interactions with the target protein.

Advanced Applications and Future Research Trajectories

Fluorophenylaminoacetonitriles as Versatile Synthetic Intermediates and Building Blocks

Fluorophenylaminoacetonitriles, including ((4-Fluorophenyl)amino)acetonitrile, are highly versatile intermediates in organic synthesis. ontosight.aiuni-mainz.de Their utility stems from the multiple reactive sites within their structure, which allow for a diverse range of chemical transformations. The nitrile group can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions to form heterocyclic systems. The amino group can be acylated, alkylated, or serve as a nucleophile in various coupling reactions. Furthermore, the fluorinated phenyl ring can undergo nucleophilic aromatic substitution or be modified through various cross-coupling reactions.

This multifaceted reactivity makes fluorophenylaminoacetonitriles valuable building blocks for the construction of complex molecular architectures. ontosight.aiuni-mainz.de They are particularly useful in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds. ontosight.ai The presence of the fluorine atom can also impart unique properties to the final products, such as increased metabolic stability and enhanced binding affinity to biological targets. The ability to serve as a precursor to a wide array of functional groups and molecular frameworks underscores the importance of fluorophenylaminoacetonitriles in modern synthetic organic chemistry. researchgate.netcapes.gov.brrsc.org

Development of New Therapeutic Agents and Drug Candidates from Aminonitrile Scaffolds

The aminonitrile scaffold, the core structure of ((4-Fluorophenyl)amino)acetonitrile, is a privileged motif in medicinal chemistry, appearing in numerous drug candidates and approved therapeutic agents. researchgate.net The versatility of the aminonitrile group allows for its incorporation into a wide range of molecular frameworks, enabling the synthesis of diverse compound libraries for drug discovery screening. The nitrile group can act as a bioisostere for other functional groups, such as carbonyls or carboxylates, and can participate in key interactions with biological targets.

Derivatives of ((4-Fluorophenyl)amino)acetonitrile have been investigated for a variety of therapeutic applications. For instance, aminonitrile-containing compounds have shown potential as inhibitors of enzymes such as DNA gyrase, which is a target for antibacterial agents. nih.gov The strategy of "scaffold hopping," where a known bioactive core is replaced with a different but functionally similar scaffold, has been successfully applied to aminonitriles to generate novel drug candidates with improved properties. nih.gov The continued exploration of the chemical space around the fluorophenylaminoacetonitrile scaffold holds significant promise for the discovery of new and effective treatments for a range of diseases.

Applications in Proteomics Research (e.g., Cysteine Alkylation)

The reactivity of the nitrile group in aminonitriles can be harnessed for applications in proteomics, particularly in the selective modification of proteins. While direct applications of ((4-Fluorophenyl)amino)acetonitrile in proteomics are not extensively documented, related α-cyano-α,β-unsaturated carbonyl compounds are known to be effective Michael acceptors for the alkylation of cysteine residues in proteins. This covalent modification can be used to label proteins for visualization, to identify and quantify protein expression levels, or to probe protein function.

The development of fluorophenylaminoacetonitrile derivatives with specific protein-binding moieties could enable their use as targeted covalent inhibitors. These inhibitors form a permanent bond with their target protein, often leading to enhanced potency and duration of action. The fluorine atom can also serve as a useful probe for studying protein-ligand interactions using fluorine nuclear magnetic resonance (NMR) spectroscopy. Further research in this area could lead to the development of novel chemical tools for studying the proteome and for the design of highly specific therapeutic agents.

Utilization as Molecular Probes and Imaging Agents (e.g., Positron Emission Tomography)

The incorporation of a fluorine atom into the structure of ((4-Fluorophenyl)amino)acetonitrile makes it an attractive candidate for the development of molecular imaging agents, particularly for Positron Emission Tomography (PET). The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in clinical PET imaging due to its favorable decay properties. The synthesis of ¹⁸F-labeled ((4-fluorophenyl)amino)acetonitrile derivatives would allow for the non-invasive visualization and quantification of their distribution and target engagement in living organisms.

The development of PET tracers often involves the late-stage introduction of the ¹⁸F-label into a precursor molecule. iaea.orgnih.gov The synthesis of appropriate precursors derived from ((4-fluorophenyl)amino)acetonitrile would be a key step in this process. nih.gov These PET tracers could be designed to target specific enzymes, receptors, or other biomarkers associated with disease. For example, a PET tracer based on a fluorophenylaminoacetonitrile scaffold could be used to image tumors or to monitor the response to therapy. mdpi.com The ability to visualize biological processes at the molecular level with high sensitivity makes PET a powerful tool in both preclinical research and clinical diagnostics.

Exploration in Materials Science and Polymer Chemistry

The unique chemical functionalities of fluorophenylaminoacetonitriles suggest their potential utility in the field of materials science and polymer chemistry. The nitrile group is a versatile functional group in polymer chemistry, capable of undergoing various transformations to modify polymer properties. For instance, nitrile-containing polymers can be hydrolyzed, reduced, or cyclized to introduce new functionalities. researchgate.net Poly(α-aminonitrile) networks have been synthesized through one-pot Strecker reactions, resulting in stable and insoluble materials with high thermal stability. rsc.org

The presence of the fluorophenyl group can also impart desirable properties to polymers, such as increased thermal stability, chemical resistance, and altered electronic properties. researchgate.net The amino group provides a site for further polymerization or for grafting onto other polymer backbones. The exploration of ((4-fluorophenyl)amino)acetonitrile and its derivatives as monomers or cross-linking agents could lead to the development of novel polymers with tailored properties for a variety of applications, including high-performance plastics, membranes, and functional coatings.

Future Directions in Computational Drug Design and Mechanistic Elucidation

Computational methods are playing an increasingly important role in drug discovery and development. For ((4-fluorophenyl)amino)acetonitrile and its derivatives, computational tools can be used to predict their physicochemical properties, to model their interactions with biological targets, and to guide the design of new analogs with improved activity and selectivity. Molecular docking studies, for example, can be used to predict the binding mode of these compounds to a target protein, providing insights that can inform further synthetic efforts. researchgate.net

Quantum chemical calculations can be employed to investigate the electronic structure and reactivity of fluorophenylaminoacetonitriles, helping to elucidate the mechanisms of their chemical reactions. researchgate.net This fundamental understanding can aid in the optimization of reaction conditions and the development of new synthetic methodologies. The integration of computational and experimental approaches will be crucial for accelerating the discovery and development of new therapeutic agents and materials based on the aminonitrile scaffold.

Continued Innovations in Green Chemistry for Aminonitrile Synthesis and Application

The development of environmentally friendly and sustainable methods for the synthesis of aminonitriles is a key area of ongoing research. nih.gov Traditional methods for aminonitrile synthesis often rely on the use of toxic cyanide sources and volatile organic solvents. rsc.orgorganic-chemistry.org Green chemistry approaches aim to address these issues by utilizing safer reagents, renewable feedstocks, and more efficient catalytic systems.

Recent innovations in this area include the use of water as a solvent, the development of recyclable catalysts, and the use of in-situ generated hydrogen cyanide to avoid the handling of this highly toxic reagent. nih.govmdpi.comresearchgate.net For example, the Strecker reaction, a classic method for α-aminonitrile synthesis, has been adapted to run under greener conditions using catalysts like indium powder in water. nih.govdntb.gov.ua The application of these green chemistry principles to the synthesis of ((4-fluorophenyl)amino)acetonitrile and its derivatives will be essential for ensuring the sustainability of their production and use in various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((4-Fluorophenyl)amino)acetonitrile, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related acrylonitrile derivative was prepared by reacting 2-(4-fluorophenyl)acetonitrile with aldehydes (e.g., 4-bromobenzaldehyde) in the presence of a base, yielding intermediates characterized by GC-MS and NMR . Silver cyanide in acetonitrile under reflux has also been used for cyanation steps, with crude products analyzed via GC-MS for purity .

- Key Data : Yields >85% are achievable under optimized conditions (e.g., 5 h reflux in acetonitrile) .

Q. How can spectroscopic techniques (FT-IR, H-NMR) be applied to confirm the structure of ((4-Fluorophenyl)amino)acetonitrile?

- Methodology : FT-IR identifies nitrile (C≡N) stretches (~2200 cm) and aromatic C-F vibrations. H-NMR resolves aromatic protons (δ 6.8–7.4 ppm) and amine/CH groups. For example, a study on a similar compound reported H-NMR peaks at δ 4.2 ppm (CH) and δ 7.1–7.4 ppm (aromatic H) .

- Validation : Cross-referencing with computational spectral simulations (e.g., NBO analysis) ensures accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of ((4-Fluorophenyl)amino)acetonitrile in nucleophilic addition or cyclization reactions?

- Methodology : Density Functional Theory (DFT) can model reaction pathways. For instance, the electron-withdrawing fluorophenyl group enhances the electrophilicity of the nitrile, favoring nucleophilic attack. Kinetic studies (e.g., monitoring by HPLC) and isotopic labeling (e.g., N) can validate proposed mechanisms .

- Contradictions : Discrepancies between theoretical and experimental yields may arise from solvent effects (e.g., acetonitrile vs. THF polarity) or steric hindrance .

Q. How can ((4-Fluorophenyl)amino)acetonitrile be utilized in designing enzyme inhibitors, such as IDO (Indoleamine 2,3-Dioxygenase)?

- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to IDO’s active site. A study demonstrated that fluorophenyl derivatives exhibit strong hydrophobic interactions with residues like Phe-226 and Arg-231, validated by IC assays .

- Data Analysis : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental inhibition rates to refine structure-activity relationships .

Q. What analytical strategies resolve discrepancies in purity assessments of ((4-Fluorophenyl)amino)acetonitrile across HPLC, GC-MS, and H-NMR?

- Methodology : Use orthogonal techniques:

- HPLC : C18 column, acetonitrile/water mobile phase (e.g., 70:30), UV detection at 254 nm .

- GC-MS : Electron ionization (EI) mode to detect degradation products (e.g., decyanated byproducts) .

Experimental Design & Data Contradictions

Q. How should researchers design dose-response studies for ((4-Fluorophenyl)amino)acetonitrile in cytotoxicity assays?

- Protocol : Use logarithmic concentration ranges (e.g., 1–100 µM) in triplicate, with controls (e.g., DMSO vehicle). MTT assays on glioblastoma cell lines (e.g., U87-MG) can quantify IC values .

- Contradictions : Non-monotonic dose responses may indicate off-target effects. Validate via siRNA knockdown of suspected targets .

Q. What computational tools predict the environmental persistence or toxicity of ((4-Fluorophenyl)amino)acetonitrile?

- Tools : EPI Suite (EPA) estimates biodegradability (e.g., BIOWIN < 2.5 suggests low degradation). Toxicity is modeled via ECOSAR (e.g., LC for fish > 100 mg/L indicates low acute risk) .

- Limitations : Over-reliance on QSAR models may miss metabolite toxicity. Supplement with experimental assays (e.g., Daphnia magna acute toxicity tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.